molecular formula C21H12Br3N3O5 B12859211 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate

Cat. No.: B12859211
M. Wt: 626.0 g/mol
InChI Key: RBUNTSOSNVYDFV-OPEKNORGSA-N
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Description

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate is a complex organic compound characterized by the presence of multiple bromine atoms, a nitrobenzoyl group, and a hydrazono linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dibromo-6-formylphenyl 2-bromobenzoate with 4-nitrobenzoylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazono linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydrazono group can be oxidized to form corresponding azo compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Conversion of the nitro group to an amine group.

    Oxidation: Formation of azo compounds.

Scientific Research Applications

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active molecules.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the hydrazono linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-((2-(3-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate
  • 2,4-Dibromo-6-((2-(4-chlorobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate
  • 2,4-Dibromo-6-((2-(4-methylbenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate

Uniqueness

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.

Properties

Molecular Formula

C21H12Br3N3O5

Molecular Weight

626.0 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H12Br3N3O5/c22-14-9-13(11-25-26-20(28)12-5-7-15(8-6-12)27(30)31)19(18(24)10-14)32-21(29)16-3-1-2-4-17(16)23/h1-11H,(H,26,28)/b25-11+

InChI Key

RBUNTSOSNVYDFV-OPEKNORGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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